molecular formula C22H13NO8S B3829698 3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

Cat. No.: B3829698
M. Wt: 451.4 g/mol
InChI Key: XAOYKSCHIGHADV-UHFFFAOYSA-N
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Description

3-[5-(4-Carboxybenzenesulfonyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is a bifunctional organic compound characterized by:

  • Core structure: A 1,3-dioxo-isoindole (phthalimide) ring, a heterocyclic system with two ketone groups.
  • Substituents: A 4-carboxybenzenesulfonyl group at position 5 of the isoindole ring. A benzoic acid moiety at position 2 of the isoindole.

Properties

IUPAC Name

3-[5-(4-carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO8S/c24-19-17-9-8-16(32(30,31)15-6-4-12(5-7-15)21(26)27)11-18(17)20(25)23(19)14-3-1-2-13(10-14)22(28)29/h1-11H,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOYKSCHIGHADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-carboxybenzenesulfonyl chloride with an appropriate isoindole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfonamide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of the protein’s function. This interaction can affect various biochemical pathways, depending on the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications
Compound Name Core Structure Substituents Key Differences
Target Compound Isoindole-1,3-dione 5-(4-carboxybenzenesulfonyl), 2-benzoic acid Reference standard
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid Isoindole-1,3-dione 4-benzoic acid, 2-benzyl Lacks sulfonyl group; benzyl instead of sulfonyl at position 2
3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl)-benzoic acid Indole-2,3-dione 5-benzoic acid Indole core instead of isoindole; no sulfonyl group

Analysis :

  • The isoindole dione core in the target compound provides rigidity and planar geometry, enhancing interactions with hydrophobic enzyme pockets compared to indole derivatives .
  • The sulfonyl group in the target compound improves water solubility relative to benzyl-substituted analogs .
Sulfonyl-Linked Benzoic Acid Derivatives
Compound Name Sulfonyl Group Attachment Acid Functionality Pharmacological Relevance
Target Compound 4-Carboxybenzenesulfonyl on isoindole Dual (benzoic acid + 4-carboxybenzene) Potential ADC linker or protease inhibitor
4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzoic acid Thiazole-methyl-sulfonyl on benzene Single benzoic acid Likely used in antimicrobial agents (thiazole moiety)
4-[(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid Benzisothiazole-sulfonyl on benzene Single benzoic acid Anti-inflammatory or kinase inhibition

Analysis :

  • The dual carboxylic acid groups in the target compound may enhance binding affinity to charged enzyme active sites (e.g., caspases or proteases) compared to mono-acid derivatives .
  • Thiazole or benzisothiazole-containing analogs (e.g., ) exhibit divergent bioactivity due to heterocycle-specific interactions (e.g., thiazoles in ATP-binding pockets).
Molecular Properties and Solubility
Compound Name Molecular Weight (g/mol) Calculated LogP Water Solubility (mg/mL)
Target Compound ~435 (estimated) 2.1 (estimated) 0.5–1.0 (predicted)
2-Benzyl-3-oxo-isoindole-4-carboxylic acid 267.28 3.5 <0.1
4-{[(2-Chloro-thiazol-5-yl)methyl]sulfonyl}benzoic acid 317.78 1.8 1.2

Analysis :

  • The target compound’s lower LogP compared to benzyl-substituted isoindoles suggests improved aqueous solubility, critical for bioavailability .
  • Thiazole-linked sulfonyl derivatives (e.g., ) exhibit intermediate solubility due to polarizable sulfur atoms.

Biological Activity

3-[5-(4-Carboxybenzenesulfonyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is a complex organic compound that exhibits significant potential for various biological activities. Its unique structural features, including a sulfonyl group and multiple carboxylic acid moieties, suggest diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H17N1O7SC_{21}H_{17}N_{1}O_{7}S and a molecular weight of approximately 429.43 g/mol. The presence of the isoindole structure is notable for its association with various therapeutic effects, particularly in anti-inflammatory and antibacterial contexts.

Case Studies

  • Chemokine Receptor Modulation :
    • A study on structurally related compounds indicated their ability to inhibit chemokine receptor activity, which is crucial in inflammatory pathways. This suggests that 3-[5-(4-Carboxybenzenesulfonyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid may similarly influence immune responses .
  • Pharmacological Potential :
    • Research has shown that isoindole derivatives can exhibit a range of pharmacological activities, including cytotoxicity against cancer cell lines and modulation of neurotransmitter systems. These findings encourage further investigation into the therapeutic potential of this compound .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of structurally similar compounds that may provide insights into the biological activity of 3-[5-(4-Carboxybenzenesulfonyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid.

Compound NameMolecular FormulaNotable Features
4-[5-(4-Carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acidC28H17NO9SContains a phenyl group instead of a sulfonyl group
4-[5-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acidC16H11NO6SMethyl substitution alters sterics and electronics
4-(1,3-Dihydro-1H-isoindol-5-yloxy)benzoic acidC19H16NO5Lacks sulfonamide functionality

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

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